molecular formula C10H9IN2 B2562323 5-Iodo-1-methyl-2-phenyl-1H-imidazole CAS No. 851870-30-9

5-Iodo-1-methyl-2-phenyl-1H-imidazole

Cat. No.: B2562323
CAS No.: 851870-30-9
M. Wt: 284.1
InChI Key: ZWTHXNLBPBBYOT-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a phenyl group at the 2nd position

Scientific Research Applications

5-Iodo-1-methyl-2-phenyl-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives show good antimicrobial potential .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Therefore, it can be involved in a variety of biochemical pathways depending on its specific derivative and target.

Result of Action

The result of the action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives show antioxidant potential .

Safety and Hazards

“5-Iodo-1-methyl-2-phenyl-1H-imidazole” may cause skin irritation, respiratory irritation, and may be harmful if swallowed .

Future Directions

Indoleamine 2,3-dioxygenase 1 (IDO1) is a promising therapeutic target in cancer immunotherapy and neurological disease. Thus, searching for highly active inhibitors for use in human cancers is now a focus of widespread research and development efforts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-methyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Comparison with Similar Compounds

  • 5-Iodo-2-methyl-1H-imidazole
  • 5-Iodo-1-methyl-1H-imidazole
  • 2-Phenyl-1H-imidazole

Uniqueness: 5-Iodo-1-methyl-2-phenyl-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring.

Properties

IUPAC Name

5-iodo-1-methyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTHXNLBPBBYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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